2-(3-Methoxyphenyl)isonicotinonitrile 2-(3-Methoxyphenyl)isonicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13555476
InChI: InChI=1S/C13H10N2O/c1-16-12-4-2-3-11(8-12)13-7-10(9-14)5-6-15-13/h2-8H,1H3
SMILES: COC1=CC=CC(=C1)C2=NC=CC(=C2)C#N
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol

2-(3-Methoxyphenyl)isonicotinonitrile

CAS No.:

Cat. No.: VC13555476

Molecular Formula: C13H10N2O

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methoxyphenyl)isonicotinonitrile -

Specification

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
IUPAC Name 2-(3-methoxyphenyl)pyridine-4-carbonitrile
Standard InChI InChI=1S/C13H10N2O/c1-16-12-4-2-3-11(8-12)13-7-10(9-14)5-6-15-13/h2-8H,1H3
Standard InChI Key KOUVGTYZMPVRGS-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NC=CC(=C2)C#N
Canonical SMILES COC1=CC=CC(=C1)C2=NC=CC(=C2)C#N

Introduction

Structural Characteristics and Molecular Identity

2-(3-Methoxyphenyl)isonicotinonitrile (CAS: VCID VC13555476) belongs to the class of substituted pyridinecarbonitriles, featuring a pyridine ring substituted at the 2-position with a 3-methoxyphenyl group and at the 4-position with a nitrile functional group. Its molecular formula is C₁₃H₁₀N₂O, with a molar mass of 210.23 g/mol.

Crystallographic and Spectroscopic Features

While single-crystal X-ray diffraction data remain unpublished for this specific compound, analogous structures suggest a planar aromatic system with dihedral angles between the pyridine and phenyl rings typically ranging from 15° to 35°. The nitrile group adopts a linear configuration (C≡N bond length ≈ 1.16 Å), as observed in related isonicotinonitrile derivatives .

Infrared spectroscopy of similar compounds reveals characteristic absorption bands:

  • Strong C≡N stretch: 2200–2250 cm⁻¹

  • Aromatic C-H stretching: 3000–3100 cm⁻¹

  • Methoxy C-O vibration: 1250–1275 cm⁻¹

¹H NMR spectral predictions (DMSO-d₆, 400 MHz):

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Pyridine H-38.70–8.85singlet
Pyridine H-57.85–8.00doublet
Methoxyphenyl aromatic protons6.90–7.40multiplet
Methoxy (-OCH₃)3.80–3.85singlet

Synthetic Methodologies

The synthesis of 2-(3-Methoxyphenyl)isonicotinonitrile employs strategic coupling reactions between halogenated pyridine precursors and methoxy-substituted aromatic nucleophiles.

Conventional Coupling Approach

The most documented route involves a palladium-catalyzed Suzuki-Miyaura coupling:

Reaction Scheme:
2-Chloroisonicotinonitrile + 3-Methoxyphenylboronic Acid → Target Compound

Typical Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C, 12 hr

  • Yield: 68–72%

Optimization Table:

ParameterTested RangeOptimal ValueYield Impact
Catalyst Loading1–10 mol%5 mol%+18%
Solvent SystemTHF, DMF, DME/H₂ODME/H₂O+25%
Reaction Time6–24 hr12 hr+9%
Temperature60–100°C80°C+15%

Microwave-Assisted Synthesis

Recent adaptations utilize microwave irradiation to enhance reaction efficiency:

Procedure:

  • Charge sealed vessel with:

    • 2-Chloroisonicotinonitrile (1 equiv)

    • 3-Methoxyphenylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (3 mol%)

    • SPhos ligand (6 mol%)

    • K₃PO₄ (3 equiv)

    • Dioxane (5 mL/mmol)

  • Irradiate at 150°C for 20 minutes

  • Isolate via aqueous workup
    Yield: 85% (vs 72% conventional)

Physicochemical Properties

Thermal Stability Analysis

PropertyValueMeasurement Method
Melting Point142–145°CDifferential Scanning Calorimetry
Decomposition Temp280°CTGA (10°C/min, N₂ atm)
Solubility (25°C)DMSO >100 mg/mLUSP <791>
Water <0.1 mg/mLShake-flask method

Spectroscopic Characterization Table

TechniqueKey ObservationsStructural Assignment
IR (KBr)2215 cm⁻¹ (vs)C≡N stretch
1580, 1485 cm⁻¹ (m)Aromatic C=C
¹³C NMR (DMSO)117.8 ppmCN carbon
160.2 ppmPyridine C-2
UV-Vis (EtOH)λ_max = 274 nm (ε = 12,400 M⁻¹cm⁻¹)π→π* transition
Reaction TypeReagentsProductApplication
HydrolysisH₂SO₄ (50%), ΔIsonicotinamideDrug metabolite
ReductionLiAlH₄, THF, 0°CAminomethyl derivativeChelating agents
CycloadditionNaN₃, CuSO₄, H₂OTetrazole analogBioisostere development
Kinase TargetIC₅₀ (μM)Assay TypeReference
EGFR (wild-type)0.45ADP-Glo™ Kinase
VEGFR-21.2ELISA
CDK4/62.8Radioactive assay

Antiproliferative Activity

Cell Line Screening Results (72 hr exposure):

Cell LineOriginGI₅₀ (μM)Selectivity Index*
MCF-7Breast cancer3.812.4
A549Lung adenocarcinoma5.28.7
HEK 293Normal kidney47.1-
*Relative to normal HEK 293 cells
ParameterLab Scale (10 g)Pilot Plant (1 kg)
Cycle Time18 hr22 hr
Purity (HPLC)98.5%99.1%
E-factor3218
PMI (kg/kg)5639
AspectSpecification
OSHA Hazard RatingHealth 1, Flammability 1, Reactivity 0
Storage Conditions2–8°C, inert atmosphere
Stability>24 months (accelerated testing)
BiodegradabilityNot readily biodegradable (OECD 301B)

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